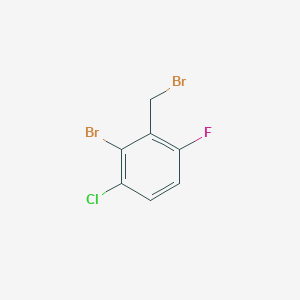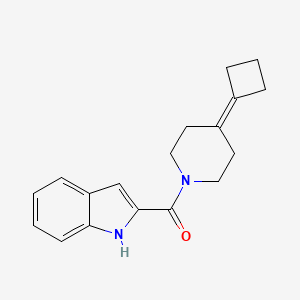
(4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone, also known as C21H23NO, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of (4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that (4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in the pathogenesis of various inflammatory diseases. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone in lab experiments is its ability to modulate multiple signaling pathways. This makes it a promising candidate for the development of multi-targeted therapeutics. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone. One area of research is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's anticancer properties could be further explored for the development of novel cancer therapies.
Synthesemethoden
The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone involves the reaction of 1-(2-bromoethyl)-4-cyclobutylpiperidine and 1H-indole-2-carboxaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
(4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. The compound has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(17-12-15-4-1-2-7-16(15)19-17)20-10-8-14(9-11-20)13-5-3-6-13/h1-2,4,7,12,19H,3,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHMCQXRBGDKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)
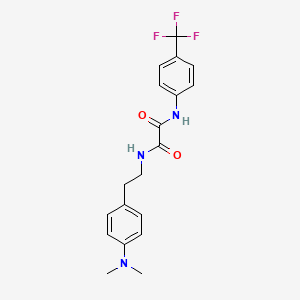
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)
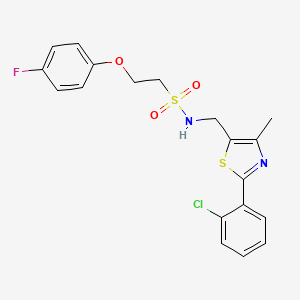

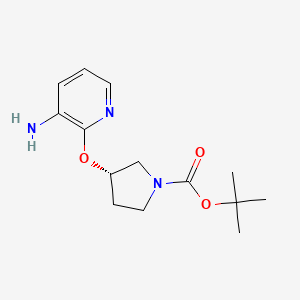
![N-[2-(1H-Indazol-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2894816.png)
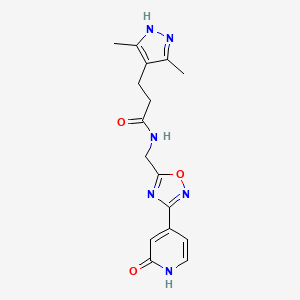
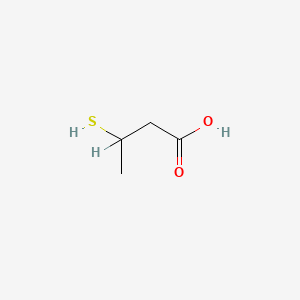
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2894820.png)
![Ethyl 5-(2-chloropropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894821.png)
